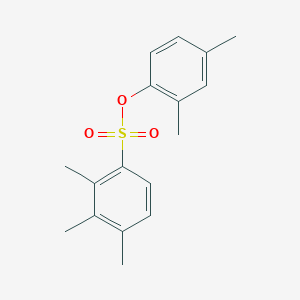![molecular formula C21H19N3O3S B4644903 4-METHOXY-N~1~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE](/img/structure/B4644903.png)
4-METHOXY-N~1~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE
Overview
Description
4-METHOXY-N~1~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxy group, a naphthylmethyl group, a pyrazolyl group, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N~1~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Naphthylmethyl Group: The naphthylmethyl group is introduced via a Friedel-Crafts alkylation reaction, using naphthylmethyl chloride and an aluminum chloride catalyst.
Attachment of the Benzenesulfonamide Group: The benzenesulfonamide group is attached through a sulfonation reaction, where the intermediate compound is treated with benzenesulfonyl chloride in the presence of a base such as pyridine.
Methoxylation: Finally, the methoxy group is introduced by reacting the compound with methanol in the presence of a strong acid like sulfuric acid.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-N~1~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halides and amines.
Scientific Research Applications
4-METHOXY-N~1~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-METHOXY-N~1~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-1-naphthol: Similar in structure but lacks the pyrazolyl and benzenesulfonamide groups.
1-Naphthalenecarboxaldehyde, 4-methoxy-: Contains a naphthyl and methoxy group but differs in the functional groups attached.
Naphthalene, 1-methoxy-4-nitro-: Similar naphthyl and methoxy groups but includes a nitro group instead of the pyrazolyl and benzenesulfonamide groups.
Uniqueness
4-METHOXY-N~1~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-1-BENZENESULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
4-methoxy-N-[1-(naphthalen-1-ylmethyl)pyrazol-3-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-27-18-9-11-19(12-10-18)28(25,26)23-21-13-14-24(22-21)15-17-7-4-6-16-5-2-3-8-20(16)17/h2-14H,15H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQPPTILBRQNJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NN(C=C2)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-(4-ethoxyphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4644823.png)
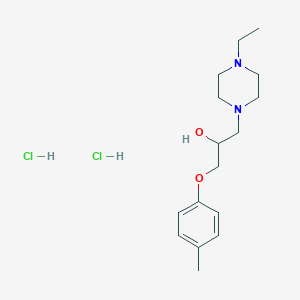
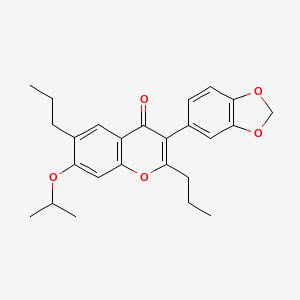
![1-[3-(1H-imidazol-1-yl)propyl]-3-(1-phenylethyl)thiourea](/img/structure/B4644843.png)
![2-[2-(4-Phenylmethoxyphenoxy)ethylsulfanyl]pyrimidine](/img/structure/B4644849.png)
![1-[5-[(3-Bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-tert-butylphenyl)urea](/img/structure/B4644860.png)
![2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-phenoxyethyl)benzamide](/img/structure/B4644868.png)
![1-BENZYL-4-[1-(3-FLUOROBENZOYL)PIPERIDINE-4-CARBONYL]PIPERAZINE](/img/structure/B4644874.png)
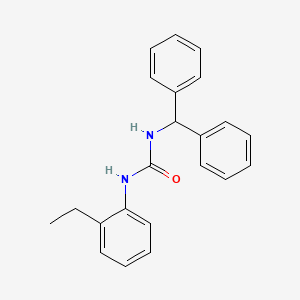
![N-(2,4-difluorophenyl)-5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furamide](/img/structure/B4644924.png)
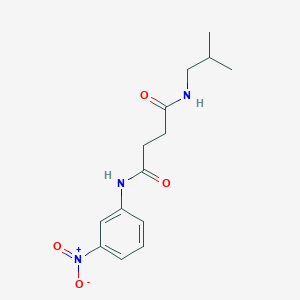
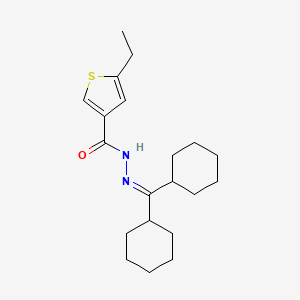
![2-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4644941.png)
